molecular formula C28H34N2O4 B11128237 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11128237
M. Wt: 462.6 g/mol
InChI Key: RAFRZFZIBWSZKH-LCUIJRPUSA-N
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Description

1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the diethylamino propyl group, and the attachment of the benzofuran and methylphenyl groups. Typical reaction conditions might include:

    Formation of the pyrrol-2-one core: This could involve a cyclization reaction using appropriate starting materials.

    Introduction of the diethylamino propyl group: This might be achieved through nucleophilic substitution or addition reactions.

    Attachment of the benzofuran and methylphenyl groups: These steps could involve Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing functional groups to simpler forms.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biology, it might be studied for its potential biological activity, such as binding to specific proteins or enzymes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

Industry

In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrol-2-one derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups and its potential biological activity

Conclusion

Properties

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

(4Z)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O4/c1-5-29(6-2)14-7-15-30-25(20-10-8-18(3)9-11-20)24(27(32)28(30)33)26(31)21-12-13-23-22(17-21)16-19(4)34-23/h8-13,17,19,25,31H,5-7,14-16H2,1-4H3/b26-24-

InChI Key

RAFRZFZIBWSZKH-LCUIJRPUSA-N

Isomeric SMILES

CCN(CC)CCCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(C=C4)C

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)C

Origin of Product

United States

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